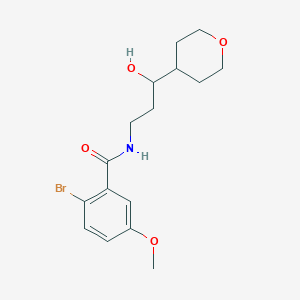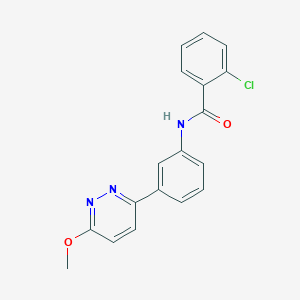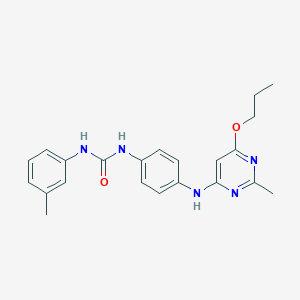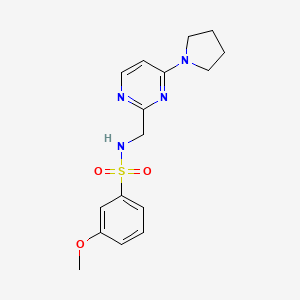
3-metoxi-N-((4-(pirrolidin-1-il)pirimidin-2-il)metil)bencensulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .
Molecular Structure Analysis
The structure of this compound would be characterized by the presence of the pyrrolidine and pyrimidine rings, as well as a benzenesulfonamide group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Aplicaciones Científicas De Investigación
- Los investigadores han explorado el potencial antiviral de los derivados del indol, incluido nuestro compuesto de interés. Específicamente, los derivados de 6-amino-4-sustituidoalquilo-1H-indol-2-sustituidocarboxilato demostraron actividad inhibitoria contra el virus de la influenza A . Además, los derivados de 4-alquilo-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida exhibieron potentes efectos antivirales contra el virus Coxsackie B4 .
- Algunos derivados del indol, incluidos los que tienen sustituyentes de pirrolidina, han mostrado efectos antiinflamatorios y analgésicos. Por ejemplo, (S)-N-(1-(benzo[d]tiazol-2-ilamino)-3-(1H-indol-2-il)-1-oxopropan-2-il)-N-(4-nitrofenilsulfonil)benzamida exhibió tales propiedades .
Actividad antiviral
Actividades antiinflamatorias y analgésicas
En resumen, 3-metoxi-N-((4-(pirrolidin-1-il)pirimidin-2-il)metil)bencensulfonamida es prometedor en diversas actividades biológicas. Los investigadores deben continuar explorando su potencial en el descubrimiento de fármacos y aplicaciones terapéuticas. 🌟
Mecanismo De Acción
Target of Action
The primary targets of the compound are currently unknown. The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The presence of the pyrrolidine ring suggests that the compound could interact with its targets through a variety of mechanisms, including hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
The compound’s effects on biochemical pathways are currently unknown. Compounds containing a pyrrolidine ring have been found to influence a variety of biochemical pathways, suggesting that this compound could potentially have similar effects .
Pharmacokinetics
The presence of the pyrrolidine ring suggests that the compound could potentially have good bioavailability
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Compounds containing a pyrrolidine ring have been found to have a variety of biological activities, suggesting that this compound could potentially have similar effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 3-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with a range of enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structural features of the compound, including its stereochemistry and the spatial orientation of its substituents .
Cellular Effects
In terms of cellular effects, 3-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide has been shown to influence cell function in various ways. For example, it has been found to impact cell signaling pathways, gene expression, and cellular metabolism . These effects are likely due to the compound’s interactions with key cellular components and its ability to modulate their activity .
Molecular Mechanism
The molecular mechanism of action of 3-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide involves a variety of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of 3-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide can vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
3-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 3-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide within cells and tissues involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 3-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide and its effects on activity or function could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
3-methoxy-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-23-13-5-4-6-14(11-13)24(21,22)18-12-15-17-8-7-16(19-15)20-9-2-3-10-20/h4-8,11,18H,2-3,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVUKPKWEKEYMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC2=NC=CC(=N2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide](/img/structure/B2441869.png)
![1-[(4-Fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonitrile](/img/structure/B2441871.png)
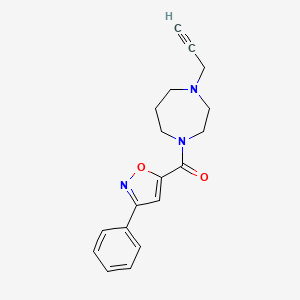
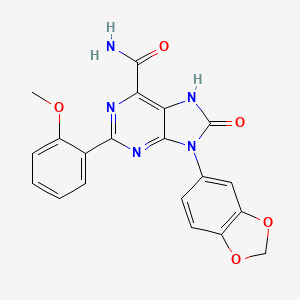
![N-(4-methoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2441875.png)
![4-((2,4-dioxo-1-(4-vinylbenzyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopentylcyclohexanecarboxamide](/img/structure/B2441878.png)
![(Z)-2-(2,3-dimethoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2441881.png)

![1-(2,6-difluorophenyl)-3-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2441884.png)
